molecular formula C14H20N2O B5770722 4-(3-phenylpropyl)piperazine-1-carbaldehyde

4-(3-phenylpropyl)piperazine-1-carbaldehyde

Cat. No.: B5770722
M. Wt: 232.32 g/mol
InChI Key: AQYCGZXKOURRLC-UHFFFAOYSA-N
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Description

4-(3-phenylpropyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a formyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenylpropyl)piperazine-1-carbaldehyde typically involves the reaction of 3-phenylpropylamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-yield production of the compound. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-phenylpropyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(3-phenylpropyl)piperazine-1-carboxylic acid.

    Reduction: 4-(3-phenylpropyl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nature of the electrophile used.

Scientific Research Applications

4-(3-phenylpropyl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-phenylpropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group may facilitate binding to hydrophobic pockets within the target protein, while the formyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenylpropyl)piperazine: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-(3-Phenylpropyl)-1-piperazinecarboxylic acid: Contains a carboxylic acid group instead of a formyl group, altering its chemical properties and reactivity.

    4-(3-Phenylpropyl)-1-piperazineethanol: Contains a hydroxymethyl group, which affects its solubility and reactivity.

Uniqueness

4-(3-phenylpropyl)piperazine-1-carbaldehyde is unique due to the presence of both a phenylpropyl group and a formyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

IUPAC Name

4-(3-phenylpropyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-13-16-11-9-15(10-12-16)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYCGZXKOURRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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